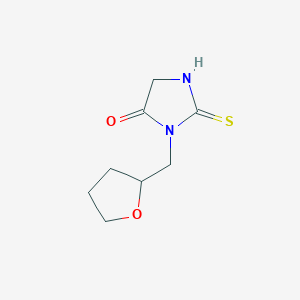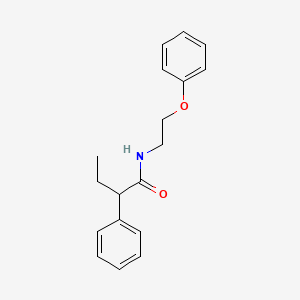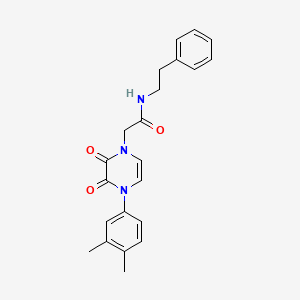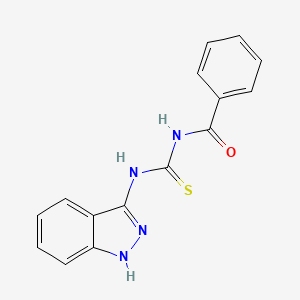sulfamoyl}benzoic acid CAS No. 929974-81-2](/img/structure/B2562026.png)
3-{[(4-Chlorophenyl)methyl](2-ethoxyphenyl)sulfamoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its CAS Number 929974-81-2, is a chemical with the molecular formula C22H20ClNO5S and a molecular weight of 445.92 . It is typically found in powder form .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid moiety, a sulfamoyl group, and two phenyl rings, one of which is substituted with a chlorine atom and the other with an ethoxy group . The InChI code for this compound is 1S/C22H20ClNO5S/c1-2-29-21-9-4-3-8-20(21)24(15-16-10-12-18(23)13-11-16)30(27,28)19-7-5-6-17(14-19)22(25)26/h3-14H,2,15H2,1H3,(H,25,26) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Environmental Degradation of Similar Compounds
A study by Li et al. (2016) focused on the microbial degradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. D310-1. Although not directly related to the compound of interest, this research highlights the environmental relevance of understanding the biodegradation pathways of complex organic molecules, including those with benzoic acid and sulfamoyl groups. It underscores the potential for microbial remediation techniques in mitigating the environmental impact of persistent organic pollutants (Li et al., 2016).
Synthesis and Chemical Properties
Research on the synthesis and characterization of new chemical structures involving benzoic acid derivatives demonstrates the versatility of these compounds in creating novel materials with potential applications in various fields. For instance, Morohashi et al. (2014) discussed the synthesis and properties of sulfonyl-bridged oligo(benzoic acid)s, showing their efficacy as metal extractants. Such studies indicate the importance of benzoic acid derivatives in synthesizing new compounds with specific functional properties, including applications in metal extraction and purification processes (Morohashi et al., 2014).
Antimicrobial and Biological Activity
The antimicrobial properties of compounds containing benzoic acid structures have been explored, with Desai et al. (2007) investigating the synthesis of quinazolines with potential as antimicrobial agents. This line of research suggests the biomedical applications of benzoic acid derivatives, highlighting their role in developing new therapeutic agents (Desai et al., 2007).
Organic Synthesis and Chemical Reactions
Studies on the synthesis of heterocyclic compounds and the exploration of their chemical reactions further underscore the significance of benzoic acid derivatives in organic chemistry. Mistry and Desai (2005) detailed the synthesis of novel heterocyclic azlactone derivatives, showcasing the utility of benzoic acid derivatives in creating complex organic molecules with potential applications in chemical synthesis and drug development (Mistry & Desai, 2005).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl-(2-ethoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5S/c1-2-29-21-9-4-3-8-20(21)24(15-16-10-12-18(23)13-11-16)30(27,28)19-7-5-6-17(14-19)22(25)26/h3-14H,2,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXRSIOIXLTJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2561944.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide](/img/structure/B2561945.png)





![3-[(2R,5R)-5-Ethyl-2-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561955.png)
![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2561961.png)

![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B2561965.png)
